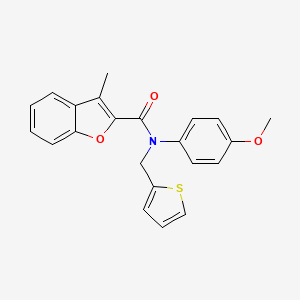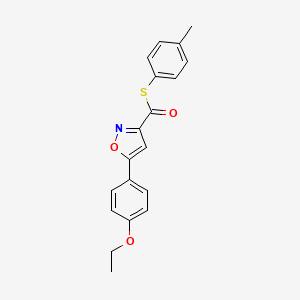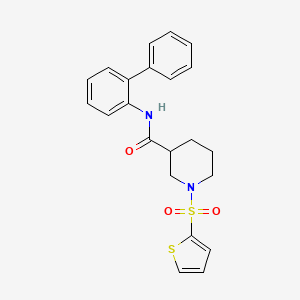![molecular formula C18H19N5O2 B11342841 3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11342841.png)
3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, which involves the reaction of an azide with a nitrile under mild conditions. This reaction is often carried out in the presence of a copper catalyst.
Coupling with Phenyl Group: The tetrazole derivative is then coupled with a phenyl group through a substitution reaction, often using a palladium catalyst.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with butoxybenzoic acid under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl and benzamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl or benzamide derivatives.
Scientific Research Applications
3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of therapeutic agents.
Material Science: The unique electronic properties of the tetrazole ring make this compound suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study receptor-ligand interactions due to its ability to form stable complexes with various biological targets.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound features a mercapto group instead of a butoxy group, which can alter its reactivity and biological activity.
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: This compound has a pyrazole ring instead of a benzamide moiety, which can affect its pharmacokinetic properties and applications.
Uniqueness
3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the butoxy group, which can enhance its lipophilicity and membrane permeability, making it potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-butoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-2-3-11-25-17-6-4-5-14(12-17)18(24)20-15-7-9-16(10-8-15)23-13-19-21-22-23/h4-10,12-13H,2-3,11H2,1H3,(H,20,24) |
InChI Key |
JBRMVVYCUHSTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chloro-2,5-dimethoxyphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342776.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11342778.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11342779.png)
![1-[5-(4-Chlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B11342783.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11342785.png)
![N-(2,6-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342789.png)
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(3-pyridinyl)acetamide](/img/structure/B11342809.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11342813.png)
![2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11342816.png)
![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11342820.png)


![(5Z)-1-(2-methoxyphenyl)-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11342831.png)
